7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-25-13-5-6-14-15(7-8-22-16(14)10-13)17(24)23-12-4-2-3-11(9-12)18(19,20)21/h2-10H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWWTZGCYCKAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of the Quinoline Core The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
- Introduction of the Methoxy Group The methoxy group can be introduced via methylation of the quinoline derivative using methyl iodide and a base such as potassium carbonate.
- Attachment of the Trifluoromethyl Group The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
- Formation of the Carboxamide Group The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Alternative Synthetic Approaches for Quinoline-4-Carboxamide Derivatives
Several methods for synthesizing quinoline-4-carboxamide derivatives have been reported, which may be adaptable for the synthesis of this compound:
- One-Pot Method A one-pot method involves the condensation of isatins with 1,1-endiamines, using NH2SO3H as a catalyst in a mixed solvent of ethanol and water under reflux conditions. The final product depends on the type of the R5 group. For those bearing a nitro group, the reaction ends with the formation of the amide bond. Whereas, the carbonyl group can undergo a cyclization step leading to the formation of compounds 62. The yields are generally good (55-96%).
- Mijangos et al. Method Mijangos et al. reported an effective procedure to synthesize quinoline-4-carboxamides using a one-pot method. The protocol is based on reacting N-vinyl-isatins with various primary amines in ethanol under reflux conditions for 5 hours.
Preparation of Lenvatinib and Key Intermediates
Lenvatinib, a related compound containing a quinoline-4-carboxamide moiety, can be prepared from 4-amino-3-chloro-phenol and 4-chloro-7-methoxyquinoline-6-carboxamide. A process described in US 7683172 involves:
- Conversion of 4-amino-3-chloro-phenol into the corresponding phenyl carbamate derivative.
- Reaction of the carbamate derivative with cyclopropylamine to provide a urea compound.
- Coupling reaction between the urea compound and 4-chloro-7-methoxyquinoline-6-carboxamide to provide Lenvatinib.
- Crystallization of Lenvatinib.
In a preferred embodiment, the first two steps are combined: 4-amino-3-chloro-phenol is converted into phenyl carbamate by reaction with phenyl chloroformate in 2-methyltetrahydrofuran and a saturated sodium bicarbonate solution. Cyclopropylamine is then added directly to the organic phase, and the mixture is stirred at 50°C for 3 hours. An acidic washing removes the excess cyclopropylamine, and a final crystallization in 4:1 ethyl acetate: heptane yields the product with high purity.
Key Reaction Conditions and Outcomes
Chemical Reactions Analysis
Substitution Reactions
The quinoline ring undergoes electrophilic substitution at positions 5 and 8 due to electron-donating methoxy group activation. Key examples include:
Halogenation
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 107°C converts the carboxamide group to an acid chloride intermediate, enabling subsequent nucleophilic substitution with amines .
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Fluorination : Electrophilic fluorination using Selectfluor® at 80°C introduces fluorine at the 6-position, yielding derivatives with enhanced bioactivity .
Nitration
-
Nitration with fuming HNO₃/H₂SO₄ at 0–5°C selectively targets the 6-position of the quinoline ring, producing 6-nitro derivatives. This intermediate is critical for synthesizing aminoquinoline analogs .
Amide Bond Transformations
The carboxamide moiety participates in hydrolysis and coupling reactions:
Acid Chloride Formation
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Reaction with POCl₃ generates reactive acid chlorides, enabling coupling with aryl amines (e.g., 3-amino-4-chlorotrifluoromethane) to form substituted carboxamides .
Hydrolysis
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Under alkaline conditions (NaOH, 100°C), the carboxamide hydrolyzes to the corresponding carboxylic acid, though this pathway is less favored due to steric hindrance from the trifluoromethylphenyl group .
Suzuki-Miyaura Coupling
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The quinoline core undergoes Pd-mediated cross-coupling with boronic acids. For example, coupling with quinoline-3-boronic acid introduces aryl groups at position 2, enhancing π-stacking interactions in biological targets .
Friedel-Crafts Alkylation
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Methoxy-directed alkylation with tert-butyl chloride/AlCl₃ introduces bulky substituents at the 5-position, altering steric and electronic properties .
HDAC Inhibition
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The carboxamide nitrogen coordinates with Zn²⁺ in histone deacetylases (HDACs), forming a stable enzyme-inhibitor complex. This interaction is critical for anticancer activity .
mTOR Pathway Modulation
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The trifluoromethylphenyl group enhances hydrophobic interactions with mTOR’s ATP-binding pocket, while the quinoline nitrogen forms hydrogen bonds with Val2240 in the hinge region .
Table 1: Key Reaction Conditions and Outcomes
Oxidative Degradation
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Exposure to m-CPBA (meta-chloroperbenzoic acid) oxidizes the quinoline ring to N-oxide derivatives, reducing bioactivity .
Metabolic Stability
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Microsomal studies show resistance to CYP450-mediated degradation (t₁/₂ > 120 min in human liver microsomes), attributed to the electron-withdrawing trifluoromethyl group .
Comparative Reactivity Insights
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Methoxy Group : Enhances electron density at positions 5 and 8, favoring electrophilic substitution over nucleophilic attack .
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Trifluoromethylphenyl : Imparts steric bulk and metabolic stability but reduces solubility in polar solvents .
This compound’s multifunctional reactivity makes it a versatile scaffold for developing targeted therapeutics, particularly in oncology and epigenetics. Experimental data emphasize the importance of substituent positioning in balancing reactivity and bioactivity.
Scientific Research Applications
Overview
7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Its unique structure, featuring a methoxy group at the 7th position, a trifluoromethyl group at the 3rd position of the phenyl ring, and a carboxamide group at the 4th position of the quinoline ring, imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications across various scientific fields, particularly in medicinal chemistry, biology, and materials science.
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties, including:
- Anti-inflammatory Activities : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Anticancer Properties : Research indicates its potential in inhibiting cancer cell migration and proliferation, making it a candidate for cancer therapy .
- Fluorescent Probes : The quinoline core allows it to be investigated as a fluorescent probe in biological imaging.
Biological Studies
This compound has been subjected to interaction studies to understand its binding affinities with various biological targets. These studies are essential for determining its viability as a therapeutic agent and involve:
- In vitro Screening : Assessing its biological activity against different microorganisms and cancer cell lines to evaluate its efficacy.
- Mechanistic Studies : Understanding how the compound interacts with specific molecular pathways and receptors in biological systems.
Material Science
In industry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique functional groups contribute to the development of new materials with tailored properties. Applications include:
- Synthesis of Novel Compounds : It serves as a precursor in the synthesis of derivatives that may exhibit enhanced biological activities or new functionalities .
Comparative Analysis with Related Compounds
The table below summarizes the structural features and unique aspects of this compound compared to similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Methoxy group at position 7; trifluoromethyl group | Exhibits significant anti-inflammatory and anticancer activities |
| 6-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide | Similar quinoline core; methoxy at position 6 | Different biological activity profile |
| N-(3-(trifluoromethyl)phenyl)-2-methylquinoline-4-carboxamide | Lacks methoxy substitution | Variations in binding affinity |
| 7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide | Hydroxy instead of methoxy | Potentially different solubility and reactivity |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on pancreatic cancer cells. The results demonstrated that the compound significantly inhibited cell migration and proliferation, suggesting its potential as an anticancer agent. Further mechanistic studies revealed that it modulates key signaling pathways associated with cancer progression .
Case Study 2: Anti-inflammatory Properties
In another research effort, the anti-inflammatory effects of this compound were assessed using animal models. The findings indicated a marked reduction in inflammatory markers following treatment with the compound, supporting its role as a therapeutic candidate for inflammatory diseases.
Mechanism of Action
The mechanism of action of 7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes two structurally related quinoline carboxamide derivatives.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The trifluoromethyl group in the target compound is a strong electron-withdrawing group, which contrasts with the electron-donating methoxy and methylsulfanyl groups in the 688057-39-8 compound . This difference may influence pharmacokinetic properties (e.g., absorption, metabolism) and target selectivity.
Core Modifications: The target compound retains a fully aromatic quinoline core, whereas the analogs in and feature partially saturated (tetrahydro or hexahydro) cores. Aromatic quinoline derivatives are typically more rigid, which can enhance binding affinity to planar binding pockets (e.g., ATP sites in kinases).
Synthetic Accessibility :
- The presence of multiple substituents in 688057-39-8 (e.g., methylsulfanyl, dimethoxyphenyl) complicates synthesis compared to the target compound, which has fewer substituents. However, the trifluoromethyl group in the target compound may require specialized fluorination techniques.
Biological Activity
7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily linked to its interactions with various molecular targets:
- Histone Deacetylase Inhibition : Similar compounds in the quinoline class have demonstrated inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression .
- mTOR Pathway Modulation : The compound may also interact with the mTOR signaling pathway, a key regulator of cell growth and proliferation. Inhibitors of mTOR have shown promise in cancer therapy, suggesting that this compound could exert similar effects .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. The following table summarizes findings from different studies regarding its cytotoxic effects against various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, outperforming some established chemotherapeutics.
Case Studies
- Tasquinimod Comparison : In studies involving Tasquinimod, a related quinoline derivative, it was found that higher doses were necessary to achieve therapeutic efficacy in metastatic castration-resistant prostate cancer (mCRPC). This suggests that similar dosing strategies might be applicable for this compound to enhance its anticancer effects .
- Combination Therapies : Preliminary data indicate that combining this compound with other agents could enhance its efficacy. For instance, studies have shown that compounds targeting the mTOR pathway can synergize with traditional chemotherapeutics like docetaxel, potentially leading to improved patient outcomes in resistant cancers .
Research Findings
Recent research highlights the multifaceted biological activities of quinoline derivatives:
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that quinoline derivatives can disrupt critical signaling pathways involved in tumor growth and metastasis. The inhibition of HDACs has been linked to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
- In Vivo Efficacy : Animal models have demonstrated that compounds with similar structures exhibit significant tumor regression when administered at optimal doses, reinforcing the need for further clinical evaluation .
Q & A
Q. How can regioselectivity issues during nitration or chlorination be mitigated?
- Methodology : Optimize directing groups (e.g., methoxy at 7-position) to favor para/ortho nitration. Use Lewis acids (e.g., FeCl₃) to enhance chlorination selectivity. ’s synthesis of fluorinated quinolines highlights the role of substituent positioning in directing reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
